molecular formula C25H19N3O3 B10799287 4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide

Cat. No.: B10799287
M. Wt: 409.4 g/mol
InChI Key: ZGSXEXBYLJIOGF-HRQSHJORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide is an intricate organic compound that has gained interest in various scientific fields

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide involves several steps. The initial stage often includes the formation of the tricyclic core structure through a series of cyclization reactions. This is followed by the introduction of the quinolin-8-ylbenzamide group via nucleophilic substitution. Typical reaction conditions may involve temperatures ranging from 50°C to 150°C, depending on the specific reactants and solvents used. Catalysts such as palladium or copper might be employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include continuous flow reactors for the cyclization steps and large-scale batch reactors for the final coupling reactions. Solvents and reagents would be selected to ensure safety, environmental compliance, and cost-effectiveness.

Types of Reactions It Undergoes

The compound can undergo various chemical reactions, such as:

  • Oxidation: Can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Typically involves reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed from These Reactions

The major products would vary depending on the reaction:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Various substituted derivatives, depending on the nature of the substituting agent.

Scientific Research Applications

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide is utilized in several scientific research domains:

  • Chemistry: As a building block for complex organic syntheses.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its potential therapeutic properties, possibly as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action for 4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions that alter the normal biological or chemical pathways. Understanding these interactions requires detailed structural and biochemical studies.

Comparison with Similar Compounds

  • 4-azatricyclo[5.2.1.02,6]decanes

  • Quinolin-8-ylbenzamides

  • Tricyclic diketones

Its uniqueness lies in the combination of the tricyclic core with the quinolin-8-ylbenzamide moiety, which may provide distinct reactivity and interaction profiles compared to other compounds in its class. This structural uniqueness potentially offers advantages in specificity and efficacy for its intended applications.

This is just a glimpse into the world of 4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide. Science is constantly evolving, and so are the ways we can understand and utilize such compounds.

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21-/m1/s1

InChI Key

ZGSXEXBYLJIOGF-HRQSHJORSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.